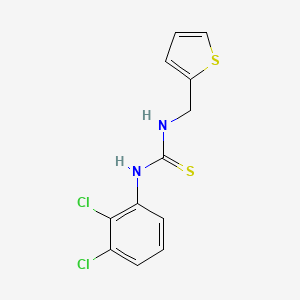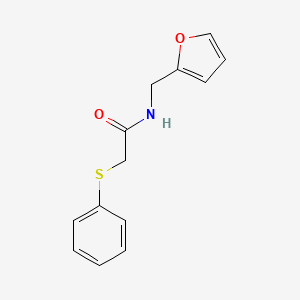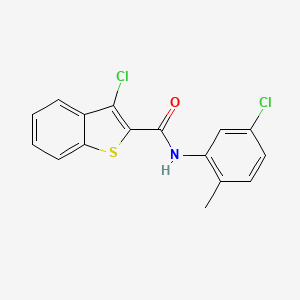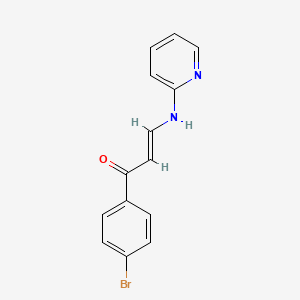
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide, also known as CDEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 342.83 g/mol. In
Wissenschaftliche Forschungsanwendungen
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit potent analgesic and anti-inflammatory properties. In neuroscience, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been studied for its potential as a novel antidepressant and anxiolytic agent. In cancer research, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit potent antitumor activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin and dopamine systems. 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to act as a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide may increase the levels of these neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, antidepressant, anxiolytic, and antitumor activity. In animal studies, 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to reduce pain and inflammation, improve mood and anxiety-related behaviors, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide for lab experiments is its potent and selective pharmacological effects. 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide has been found to exhibit high potency and selectivity for its target enzymes and receptors, making it a valuable tool for studying the underlying mechanisms of various diseases. However, one of the limitations of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide research, including the development of novel analogs with improved pharmacological properties, the study of its potential therapeutic effects in various disease models, and the investigation of its mechanisms of action at the molecular level. Additionally, further studies are needed to fully understand the safety and toxicity profile of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide, which may impact its potential use in clinical settings.
Synthesemethoden
The synthesis of 3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide involves the reaction of 4-methylacetanilide with 3-chloro-4,5-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-11-13(10-15(19)17(16)23-5-2)18(21)20-14-8-6-12(3)7-9-14/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYHCBVHMWXQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4,5-diethoxy-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5715587.png)
![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)







![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)
![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)
![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B5715697.png)